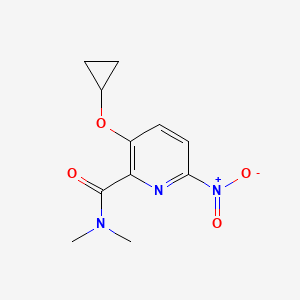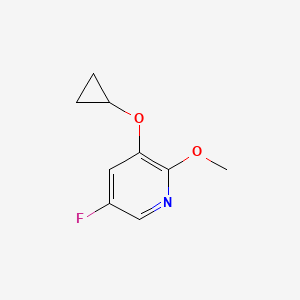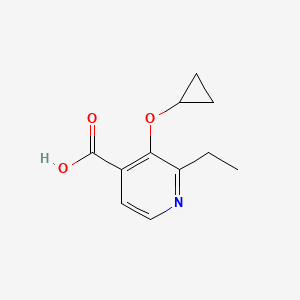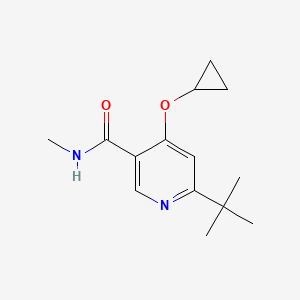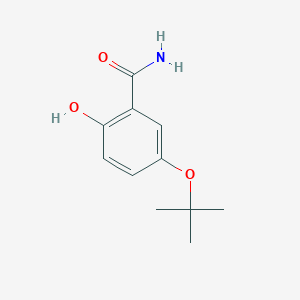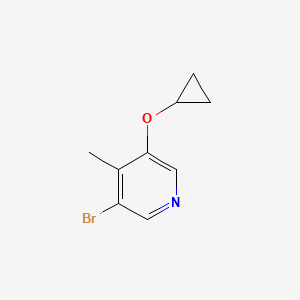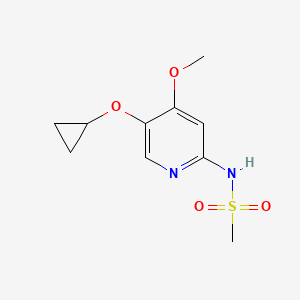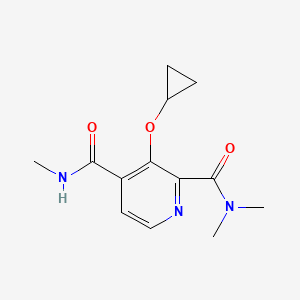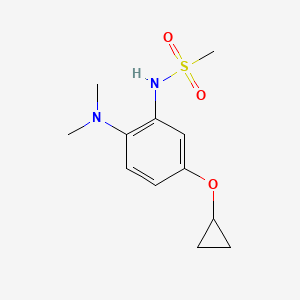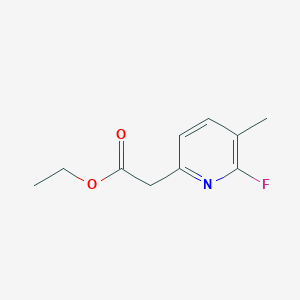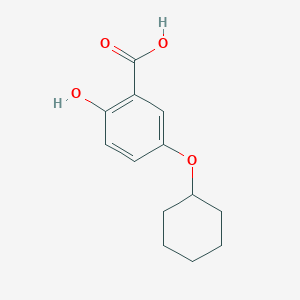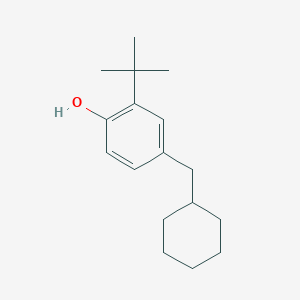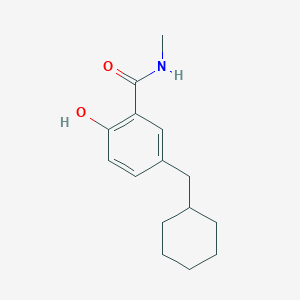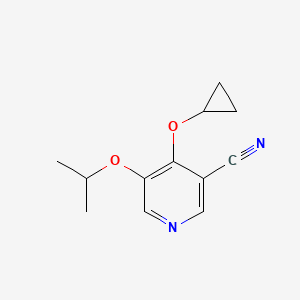
4-Cyclopropoxy-5-isopropoxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-isopropoxynicotinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is known for its unique structure, which includes both cyclopropoxy and isopropoxy groups attached to a nicotinonitrile core. It is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-5-isopropoxynicotinonitrile involves several steps. One common synthetic route includes the reaction of 4-cyclopropoxy-5-bromonicotinonitrile with isopropyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the isopropoxy group. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
4-Cyclopropoxy-5-isopropoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-isopropoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-isopropoxynicotinonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
4-Cyclopropoxy-5-isopropoxynicotinonitrile can be compared with other similar compounds, such as:
- 4-Cyclopropoxy-5-methoxynicotinonitrile
- 4-Cyclopropoxy-5-ethoxynicotinonitrile
- 4-Cyclopropoxy-5-propoxynicotinonitrile
These compounds share similar structural features but differ in the nature of the alkoxy groups attached to the nicotinonitrile core. The unique combination of cyclopropoxy and isopropoxy groups in this compound gives it distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-11-7-14-6-9(5-13)12(11)16-10-3-4-10/h6-8,10H,3-4H2,1-2H3 |
Clave InChI |
LWELULUETHPPAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CN=C1)C#N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


